molecular formula C20H17BrNP B102925 (Cyanomethyl)triphenylphosphonium bromide CAS No. 15898-47-2

(Cyanomethyl)triphenylphosphonium bromide

Cat. No. B102925
CAS RN: 15898-47-2
M. Wt: 382.2 g/mol
InChI Key: QBGFELJINDMTMH-UHFFFAOYSA-M
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Description

(Cyanomethyl)triphenylphosphonium bromide is a compound that features a triphenylphosphonium cation with a cyanomethyl substituent. This structure is related to various phosphonium salts that have been studied for their chemical reactivity and potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds has been explored in several studies. For instance, a metal-free synthesis of aryltriphenylphosphonium bromides was developed by reacting triphenylphosphine with aryl bromides in refluxing phenol, which could potentially be adapted for the synthesis of (cyanomethyl)triphenylphosphonium bromide . Additionally, the synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as an ionic liquid catalyst suggests that modifications of the triphenylphosphonium core can lead to new compounds with interesting properties .

Molecular Structure Analysis

The molecular structure of a related compound, (3-cyanopropyl)triphenylphosphonium bromide, has been determined by X-ray diffraction analysis. The cyanopropyl moiety was found to be in an extended conformation with a gauche+ torsion angle, which may influence the biological activity of these compounds .

Chemical Reactions Analysis

Triphenylphosphonium salts are known to participate in various chemical reactions. For example, polymer-bound triphenylphosphonium perbromide was used for the bromination of organic compounds, indicating that triphenylphosphonium salts can act as halogen carriers . The reaction of cyanomethylene(triphenyl)phosphorane with isatin suggests that triphenylphosphonium derivatives can undergo nucleophilic attacks, leading to the formation of new compounds . Moreover, the synthesis of cyano derivatives of triphenylphosphoniocyclopentadienide demonstrates the reactivity of bromo derivatives with copper cyanide, which could be relevant for the synthesis of cyanomethylated triphenylphosphonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of triphenylphosphonium salts are influenced by their molecular structure. The crystal structure analysis of (3-cyanopropyl)triphenylphosphonium bromide provides insights into the conformation of the cyanopropyl group, which could affect the compound's reactivity and physical properties . The synthesis and structure of organyltriphenylphosphonium dicyanoargentates reveal the distorted tetrahedral configuration of the triphenylphosphonium cation and the potential utility of these compounds in developing new materials .

Scientific Research Applications

1. Chemical Reactivity and Synthesis

(Cyanomethyl)triphenylphosphonium bromide has been studied for its chemical reactivity. Ivancsics and Zbiral (1975) reported its rearrangement to (2-cyano-1-phenylethyl)diphenylphosphine oxide upon treatment with alkali, and its reaction with various compounds such as NaN3 and thioamides (Ivancsics & Zbiral, 1975). Seyferth et al. (1966) described the formation of triphenylphosphinebromomethylene and triphenylphosphinemethylene through the action of phenyllithium on (bromomethyl)triphenylphosphonium bromide (Seyferth et al., 1966).

2. Antitumor Properties

A study by Mangeney et al. (1979) on vinblastine-type alkaloids, which involve derivatives of (cyanomethyl)triphenylphosphonium bromide, indicates potential antitumor applications (Mangeney et al., 1979).

3. Polymer Chemistry

Hassanein et al. (1989) explored the use of polymer-bound triphenylphosphonium perbromide, derived from (cyanomethyl)triphenylphosphonium bromide, in the bromination of organic compounds. This research highlights its application in polymer chemistry (Hassanein et al., 1989).

4. Radioactive Waste Treatment

Aldridge et al. (2007) investigated the degradation of tetraphenylphosphonium bromide (a related compound) in radioactive waste treatment, indicating a potential application area for (cyanomethyl)triphenylphosphonium bromide (Aldridge et al., 2007).

5. Photoredox Catalysis

Lin et al. (2016) demonstrated the use of difluoromethyltriphenylphosphonium bromide in photoredox-catalyzed bromodifluoromethylation of alkenes, suggesting a potential application for (cyanomethyl)triphenylphosphonium bromide in photoredox catalysis (Lin et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases . Therefore, (Cyanomethyl)triphenylphosphonium bromide and similar compounds have potential therapeutic and diagnostic applications .

properties

IUPAC Name

cyanomethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGFELJINDMTMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473317
Record name (Cyanomethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyanomethyl)triphenylphosphonium bromide

CAS RN

15898-47-2
Record name (Cyanomethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (CYANOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of PPh3 (1.57 g, 5.99 mmol) in Et2O (30 mL) was added BrCH2CN (0.42 mL, 6.0 mmol). The reaction was stirred at reflux for 17 hours. The solvent was removed under reduced pressure, the residue was suction filtered from a small portion of ice-cold Et2O, and washed with a small amount of cold Et2O, giving the phosphonium salt as a white powder (1.05 g, 2.74 mmol, 46%). 1H NMR (CDCl3) δ 6.39 (d, 2H, J=15.3 Hz), 7.69-7.76 (m, 6H), 7.82-7.87 (m, 3H), 7.96-8.03 (m, 6H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GL Wu, QP Wu - Synthesis, 2018 - thieme-connect.com
A mild and metal-free multi-component reaction to synthesize 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium salts, aldehydes, and sodium azide is described. The process …
Number of citations: 15 www.thieme-connect.com
MY Wu, T He, K Li, MB Wu, Z Huang, XQ Yu - Analyst, 2013 - pubs.rsc.org
A real-time colorimetric and ratiometric fluorescent probe based on modulating the intramolecular charge transfer (ICT) of the coumarin platform for selective detection of sulfite is …
Number of citations: 149 pubs.rsc.org
AJ Bellamy, G Howat, IS MacKirdy - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… The precursor for the generation of -CH,CN, eg azobenzene in acetonitrile or cyanomethyltriphenylphosphonium bromide in dimethylformamide, was then added to the cell as a …
Number of citations: 34 pubs.rsc.org
J Faßbender, W Frank, C Ganter - European Journal of …, 2012 - Wiley Online Library
Starting from 2‐formyl‐3,4‐dimethylphosphaferrocene, a series of vinyl‐substituted phosphaferrocenes was prepared by Wittig and related olefination reactions. The parent 3,4‐dimethyl…
K Dahms, MO Senge, MB Bakar - 2007 - Wiley Online Library
Formylporphyrins were prepared by using either the 1,3‐dithian‐2‐yl residue as a precursor for the CHO group or by the Vilsmeier reaction. Two synthetic routes for the introduction of …
YZ Huang, Y Shen, C Chen - Synthetic Communications, 1989 - Taylor & Francis
… Partos and Speziale6 reported that in the reaction of triphenylphosphine with bromoacetonitrile to obtain cyanomethyl-triphenylphosphonium bromide, a halophilic attack of the …
Number of citations: 14 www.tandfonline.com
WD Johnston - 1974 - scholarsarchive.byu.edu
In an attempt to prepare 6-anilino and 6-benzylaminopteridines, 2, 4, 7-triamino-6-methylsulfonyl and 2, 4, 7-triamino-6-methylsulfinylpteridines were prepared and reacted with a …
Number of citations: 0 scholarsarchive.byu.edu
A Valentini, K Schultz-Knudsen… - Journal of Medicinal …, 2023 - ACS Publications
The free fatty acid receptor 2 (FFA2), also known as GPR43, mediates effects of short-chain fatty acids and has attracted interest as a potential target for treatment of various metabolic …
Number of citations: 4 pubs.acs.org
IMR Moura, A Tranquilino, BG Satiro… - The Journal of …, 2021 - ACS Publications
A novel strategy for the synthesis of sulfides and selenides from phosphonium salts and thio- or selenesulfonates, commercially available compounds, is described. When …
Number of citations: 2 pubs.acs.org
LS Vogl - 2022 - epub.jku.at
Allenoates represent very versatile building blocks for organic synthesis. In order to utilize the synthetic potential of allenoates, they have to be activated either by a Lewis acid or a …
Number of citations: 2 epub.jku.at

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